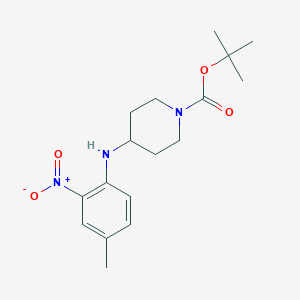

4-(4-méthyl-2-nitrophénylamino)pipéridine-1-carboxylate de tert-butyle

Vue d'ensemble

Description

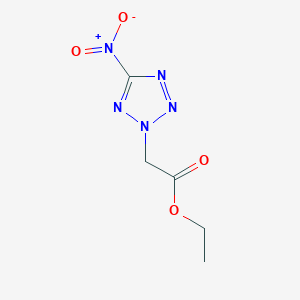

tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate: is an organic compound with the molecular formula C17H25N3O4. It is a pale-yellow to yellow-brown solid and is primarily used in scientific research. The compound is known for its unique chemical structure, which includes a piperidine ring substituted with a tert-butyl group, a nitrophenyl group, and a carboxylate ester.

Applications De Recherche Scientifique

tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

This compound is associated with several hazards. It has been assigned the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet recommends avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

The future directions for “tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate” are likely to be influenced by its role as a precursor in the synthesis of fentanyl and its analogues . Given the ongoing opioid crisis, there is likely to be continued interest in understanding and controlling the synthesis of these potent opioids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate typically involves the reaction of 4-methyl-2-nitroaniline with tert-butyl 4-piperidone-1-carboxylate. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Sodium hydride or potassium carbonate as bases.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

Reduction: 4-(4-methyl-2-aminophenylamino)piperidine-1-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylic acid.

Mécanisme D'action

The mechanism of action of tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group plays a crucial role in this interaction, as it can form hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues. This inhibition can lead to the modulation of various biological pathways, making the compound valuable in research focused on understanding enzyme function and developing new therapeutic agents.

Comparaison Avec Des Composés Similaires

tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate: The presence of a fluoro group instead of a methyl group can affect the compound’s electronic properties and its interactions with biological targets.

tert-Butyl 4-(4-methyl-2-aminophenylamino)piperidine-1-carboxylate: This compound is the reduced form of tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate and has different chemical and biological properties due to the presence of an amino group instead of a nitro group.

The uniqueness of tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Propriétés

IUPAC Name |

tert-butyl 4-(4-methyl-2-nitroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-12-5-6-14(15(11-12)20(22)23)18-13-7-9-19(10-8-13)16(21)24-17(2,3)4/h5-6,11,13,18H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROVBRPMDNPTOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime](/img/structure/B2418642.png)

![(1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2418643.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone](/img/structure/B2418646.png)

![4-[(4-fluorophenyl)methyl]-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2418647.png)

![2-chloro-N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)propanamide](/img/structure/B2418648.png)

![3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2418650.png)

![N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2418651.png)

![{4-[Amino(phenyl)methyl]oxan-4-yl}methanol](/img/structure/B2418654.png)